molecular formula C20H22ClFN6O2 B560406 Parsaclisib CAS No. 1426698-88-5

Parsaclisib

Cat. No.: B560406
CAS No.: 1426698-88-5
M. Wt: 432.9 g/mol
InChI Key: ZQPDJCIXJHUERQ-QWRGUYRKSA-N
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Mechanism of Action

Target of Action

Parsaclisib, also known as INCB050465, is a potent and highly selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) . PI3Kδ is a critical node in signaling networks that regulate B-cell growth and survival . Its aberrant activation is a key event in the malignant transformation of B cells .

Mode of Action

this compound directly blocks PI3Kδ signaling-mediated cell proliferation in B-cell lines both in vitro and in vivo . It also indirectly controls tumor growth by lessening immunosuppression through regulatory T-cell inhibition in a syngeneic lymphoma model .

Biochemical Pathways

this compound attenuates the downstream signaling of the PI3K/AKT pathway . This pathway plays a crucial role in cell survival, growth, and proliferation. By inhibiting PI3Kδ, this compound disrupts this pathway, leading to decreased proliferation and induced cell death in PI3Kδ-overexpressing tumor cells .

Pharmacokinetics

this compound has demonstrated drug-like absorption, distribution, metabolism, and excretion (ADME) properties . It has shown an excellent in vivo profile as demonstrated through pharmacokinetic studies in rats, dogs, and monkeys .

Result of Action

this compound has demonstrated antitumor activity in relapsed or refractory B-cell non-Hodgkin lymphoma (NHL) with the potential for improved long-term patient outcomes . In NHL, objective response rates to monotherapy were 71% in follicular lymphoma, 78% in marginal zone lymphoma, 67% in mantle cell lymphoma, and 30% in diffuse large B-cell lymphoma .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the action of this compound. In preclinical studies, the combination of this compound and ruxolitinib abrogated abnormal cell proliferation and reduced circulating tumor cells and spleen weight compared with single agents . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of parsaclisib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring and the subsequent attachment of the phenyl and other functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Parsaclisib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Parsaclisib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Parsaclisib is compared with other PI3Kδ inhibitors such as idelalisib, duvelisib, and copanlisib. While all these compounds target the PI3Kδ pathway, this compound is noted for its higher selectivity and reduced hepatotoxicity . This makes it a potentially safer and more effective option for long-term treatment of B-cell malignancies .

List of Similar Compounds

Properties

IUPAC Name

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPDJCIXJHUERQ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426698-88-5
Record name Parsaclisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1426698885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parsaclisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PARSACLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS7097575K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of diastereoisomers from step 7 were each processed individually to the final products. A mixture of 4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one (0.36 g, 1.1 mmol) (from Step 7), 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.19 g, 1.3 mmol), cesium carbonate (0.54 g, 1.7 mmol) and potassium iodide (18 mg, 0.11 mmol) in N,N-dimethylformamide (7.4 mL) was heated at 100° C. for 4.5 h. The reaction mixture was poured into water (30 ml) and extracted with ethyl acetate (3×50 mL) to give a mixture of diastereoisomer ((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; and (R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one). The mixture of diastereoisomers were purified by preparative LCMS (XBridge C18 column, eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min) to give the desired products [from peak 1 were isolated peak A (compound 345) (0.13 g, 54%) and peak B (compound 346) (0.11 g, 46%); from peak 2 were isolated peak A (compound 347) (0.15 g, 63%) and peak B (compound 348) (0.14 g, 55%)]. Compound 346: 1H NMR (300 MHz, DMSO-d6) δ 8.12 (s, 1H), 7.82 (s, 1H), 7.52 (d, J=8.5 Hz, 1H), 7.30 (br s, 1H), 6.23 (q, J=7.0 Hz, 1H), 4.05-3.90 (m, 1H), 3.88-3.78 (m, 2H), 3.63-3.53 (m, 1H), 3.29-3.20 (m, 1H), 2.54 (s, 3H), 2.38-2.21 (m, 1H), 1.70 (d, J=7.1 Hz, 3H), 1.39 (t, J=6.9 Hz, 3H). LCMS for C20H23ClFN6O2 (M+H)+: m/z=433.2; Found: 433.1. Compound 347:
[Compound]
Name
final products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
18 mg
Type
reactant
Reaction Step Three
Quantity
7.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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